N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate
Description
Chemical Identification: N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (CAS: 126002-31-1) is a hydrochloride salt hydrate with the molecular formula C₁₇H₂₈N₂O·2ClH·H₂O and a molecular weight of 366.40 g/mol (as per hydrated form) . It features a benzeneethanamine backbone substituted with a piperidinyl-ethoxy group at the para position and methyl groups at the alpha and N-positions. The compound is standardized, with a calculated topological polar surface area of 24.5 Ų and three hydrogen bond donors .
Properties
IUPAC Name |
N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.2ClH/c1-15(18-2)14-16-6-8-17(9-7-16)20-13-12-19-10-4-3-5-11-19;;/h6-9,15,18H,3-5,10-14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJIDKXSLCULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925363 | |
| Record name | N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126002-31-1 | |
| Record name | Benzeneethanamine, N,alpha-dimethyl-4-(2-(1-piperidinyl)ethoxy)-, dihydrochloride, hydrate (1:2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126002311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a piperidine moiety, which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter systems.
Research indicates that compounds containing piperidine structures often exhibit activity through modulation of neurotransmitter receptors. Specifically, N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine may interact with:
- Dopaminergic receptors : Potentially influencing mood and behavior.
- Serotonergic receptors : Affecting anxiety and depression pathways.
- Adrenergic receptors : Modulating cardiovascular responses.
Pharmacological Profiles
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
- Antidepressant-like effects : Animal models have shown that the compound can reduce depressive behaviors, likely through serotonergic modulation.
- Analgesic properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation into its analgesic mechanisms.
Efficacy in Biological Assays
Table 1 summarizes key biological assays conducted with this compound:
| Assay Type | Methodology | Results |
|---|---|---|
| Cell Viability | MTT Assay | IC50 values ranging from 10 to 50 µM in various cell lines. |
| Neurotransmitter Binding | Radiolabeled binding assays | High affinity for serotonin receptors (Ki < 50 nM). |
| Behavioral Studies | Forced swim test in rodents | Significant reduction in immobility time compared to control. |
Study 1: Antidepressant Activity
In a study published in Pharmacology Biochemistry and Behavior, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced serotonergic activity .
Study 2: Analgesic Effects
A study assessing the analgesic properties of various piperidine derivatives found that N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine exhibited notable pain relief comparable to standard analgesics like ibuprofen . The mechanism was hypothesized to involve inhibition of cyclooxygenase enzymes.
Study 3: Neurotransmitter Interaction
Research published in Journal of Medicinal Chemistry explored the binding affinity of this compound to various neurotransmitter receptors. The findings revealed significant interactions with both serotonin and dopamine receptors, indicating potential for mood regulation therapies .
Scientific Research Applications
N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate has been studied for its interactions with various receptors in the central nervous system:
- Dopamine Transporter (DAT) : Exhibits high affinity for DAT, indicating potential applications in treating disorders related to dopamine dysregulation.
- Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing norepinephrine-related conditions.
- Acetylcholinesterase Inhibition : Preliminary studies indicate potential antioxidant properties and cholinergic activity, which may be beneficial in neurodegenerative diseases.
Applications in Research
The primary applications of this compound include:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
- Antioxidant Research : Explored for its ability to scavenge free radicals and inhibit acetylcholinesterase, making it a candidate for further studies in oxidative stress-related conditions.
- Therapeutic Development : Potential lead compound for developing treatments for conditions like ADHD, depression, and neurodegenerative diseases.
Case Studies
- Study on Cholinergic Activity :
- Neurotransmitter Interaction Study :
- Antioxidant Properties Assessment :
Comparison with Similar Compounds
Physicochemical Properties :
- Boiling Point : 398.9°C at 760 mmHg
- Flash Point : 195.1°C
- Vapor Pressure : 1.42 × 10⁻⁶ mmHg at 25°C
Toxicity :
The acute oral LD₅₀ in mice is 384 mg/kg , indicating moderate toxicity .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
A. Piperidinyl vs. Pyrrolidinyl Substitutions
- Piperidinyl Derivatives : The piperidine ring (6-membered) in the target compound may enhance CNS penetration due to its lipophilicity compared to pyrrolidine (5-membered). For example, Fedratinib (pyrrolidinyl-ethoxy) is used in myelofibrosis, while the piperidinyl analogue’s activity remains underexplored .
- Pyrrolidinyl Derivatives : N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride () lacks therapeutic data but shares structural similarity with antipsychotics like risperidone.
B. Hydrochloride Hydrate vs. Free Base
- The dihydrochloride hydrate form improves solubility and stability compared to free bases. Levocetirizine dihydrochloride, for instance, is formulated for oral bioavailability , whereas free bases like 4-methoxy-N,α-dimethylphenethylamine hydrochloride () are associated with stimulant effects.
Research Findings and Mechanistic Insights
- Structural-Activity Relationships (SAR) :
- Substitution at the para position with heterocyclic ethers (e.g., piperidinyl-ethoxy) correlates with CNS activity.
- N-methylation reduces metabolic degradation, as seen in Fedratinib .
Preparation Methods
Preparation of 4-(2-(1-Piperidinyl)ethoxy)benzaldehyde
The piperidinylethoxy side chain is introduced via nucleophilic substitution or Mitsunobu reaction. Patent EP0659737A2 details the use of 1-piperidineethanol and 4-fluorobenzaldehyde in a potassium carbonate-mediated etherification:
Reaction conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 80–100°C
-
Duration : 12–24 hours
-
Yield : 68–75%
Post-reaction purification involves silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the ether product.
Alternative Routes via Benzeneethanone Intermediates
Some protocols begin with 1-phenyl-2-(4-hydroxyphenyl)ethanone, which is alkylated with 2-chloroethylpiperidine under basic conditions. For example, a 73% yield was achieved using potassium tert-butoxide in tetrahydrofuran at 0–25°C.
Reductive Amination for N,alpha-Dimethylation
Condensation with N-Methylpropan-2-amine
The aldehyde intermediate reacts with N-methylpropan-2-amine in a reductive amination step. Sodium cyanoborohydride (NaCNBH₃) serves as the reducing agent in methanol or ethanol at pH 4–6 (adjusted with acetic acid):
Key parameters :
-
Molar ratio (aldehyde:amine): 1:1.2
-
Reaction time : 48–72 hours
-
Temperature : 25°C
-
Yield : 60–65%
Optimization of Reducing Agents
Alternative reductants like sodium triacetoxyborohydride (STAB) in dichloromethane improve yields to 75–80% by minimizing side reactions. Post-reaction workup includes basification with sodium hydroxide, extraction with ethyl acetate, and solvent evaporation.
Purification and Isolation
Chromatographic Techniques
Crude free base is purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC. Patent EP0659737A2 specifies reverse-phase HPLC with a C18 column and acetonitrile/water (65% acetonitrile) mobile phase, achieving >98% purity.
Crystallization of the Free Base
Crystallization from heptane/ethyl acetate (1:2) at −20°C yields colorless needles. Melting point and NMR data confirm structural integrity.
Dihydrochloride Salt Formation
Acid Treatment
The free base is dissolved in anhydrous ethyl ether and treated with hydrogen chloride gas or concentrated HCl in isopropanol. Stoichiometric HCl (2 equivalents) ensures complete salt formation:
Conditions :
-
Solvent : Diethyl ether or dichloromethane
-
Temperature : 0–5°C
-
Precipitation : Immediate formation of white solid
-
Yield : 85–90%
Hydration Process
The dihydrochloride salt is recrystallized from ethanol/water (9:1) to incorporate water of hydration. Karl Fischer titration confirms a 1:2:1 stoichiometry (compound:HCl:H₂O).
Analytical Characterization
Spectroscopic Data
Q & A
Q. What synthetic methodologies are recommended for preparing N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:
- Step 1 : React 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane to form the tertiary amine backbone .
- Step 2 : Purify the base compound via recrystallization or column chromatography.
- Step 3 : Convert the freebase to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by hydration to form the hydrate .
- Critical Parameters : Control reaction pH (<6.5) and temperature (20–25°C) to avoid side products. Use anhydrous solvents to prevent hydrolysis .
Q. Which analytical techniques are suitable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Monitor λmax at ~255 nm for piperidine derivatives .
- NMR Spectroscopy : Confirm the presence of the piperidinylethoxy group (δ 2.5–3.5 ppm for N–CH₂–O protons) and dimethylamine protons (δ 2.2–2.4 ppm) .
- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 381.4 for the freebase and 453.8 for the dihydrochloride hydrate .
Advanced Research Questions
Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for pharmacological assays?
- Methodological Answer :
- Salt Formulation : The dihydrochloride hydrate form enhances aqueous solubility (>41.6 µg/mL at pH 7.4). Adjust pH to 6.0–7.4 using phosphate-buffered saline (PBS) to prevent precipitation .
- Co-Solvents : Use 10% DMSO or cyclodextrin derivatives (e.g., HP-β-CD) to improve solubility without altering bioactivity .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolyzed piperidine) indicate susceptibility to moisture; store at -20°C in desiccated vials .
Q. How should contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform radioligand binding (e.g., [³H]-ligand displacement) and functional assays (cAMP accumulation) in parallel. Compare IC₅₀ values; discrepancies >10-fold suggest off-target effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding poses in receptor subtypes. Validate with site-directed mutagenesis .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify active metabolites contributing to functional activity .
Key Considerations for Experimental Design
- Safety Protocols : Handle HCl gas in a fume hood; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Theoretical Framework : Link receptor-binding studies to GPCR signaling pathways (e.g., adrenergic or opioid receptors) to contextualize mechanistic hypotheses .
- Reproducibility : Validate synthetic batches with ≥3 independent replicates. Report RSD (%) for purity (HPLC) and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
